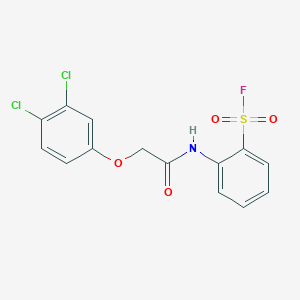
2-(2-(3,4-Dichlorophenoxy)acetamido)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-Dichlorophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves the reaction of 3,4-dichlorophenol with chloroacetyl chloride to form 3,4-dichlorophenoxyacetyl chloride. This intermediate is then reacted with 2-aminobenzenesulfonyl fluoride under anhydrous conditions to yield the final product . The reaction conditions often include the use of anhydrous solvents such as dichloromethane (DCM) and bases like diisopropylethylamine (DIPEA) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(3,4-Dichlorophenoxy)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines and alcohols.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form the corresponding sulfonic acid and amine derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and alcohols, often under mild conditions.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Potential reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-(3,4-Dichlorophenoxy)acetamido)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is studied as an inhibitor of human neutrophil elastase (hNE), which is involved in inflammatory diseases such as acute respiratory distress syndrome (ARDS).
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 2-(2-(3,4-Dichlorophenoxy)acetamido)benzene-1-sulfonyl fluoride involves the inhibition of human neutrophil elastase (hNE). The compound binds to the active site of hNE, preventing the enzyme from degrading extracellular matrix proteins and plasma proteins . This inhibition is crucial in reducing inflammation and tissue damage in various diseases.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride: Similar structure but with one less chlorine atom.
2-(2-(4-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride: Similar structure with a chlorine atom in a different position.
Uniqueness
2-(2-(3,4-Dichlorophenoxy)acetamido)benzene-1-sulfonyl fluoride is unique due to its specific substitution pattern, which enhances its binding affinity and inhibitory activity against human neutrophil elastase compared to other similar compounds .
Propiedades
Número CAS |
16638-96-3 |
|---|---|
Fórmula molecular |
C14H10Cl2FNO4S |
Peso molecular |
378.2 g/mol |
Nombre IUPAC |
2-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H10Cl2FNO4S/c15-10-6-5-9(7-11(10)16)22-8-14(19)18-12-3-1-2-4-13(12)23(17,20)21/h1-7H,8H2,(H,18,19) |
Clave InChI |
MHGYYXHIAVJHPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)COC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride](/img/structure/B13347340.png)
![Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride](/img/structure/B13347347.png)







![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13347382.png)

![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13347397.png)


